molecular formula C18H25N3OS B276331 N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B276331
M. Wt: 331.5 g/mol
InChI Key: VXADJRVIHVUGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a key mediator of immune cell signaling, and TAK-659 has shown potential as a therapeutic agent for various immune-related disorders.

Mechanism Of Action

TAK-659 selectively inhibits N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is involved in the activation of various immune cells, including B cells, T cells, and macrophages. By inhibiting N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, TAK-659 can modulate immune cell function and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of cytokine production, and the modulation of immune cell migration. These effects make it a promising therapeutic agent for various immune-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its selectivity for N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties, making it suitable for in vivo studies. One limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on TAK-659, including the exploration of its therapeutic potential in various immune-related disorders, the optimization of its pharmacokinetic properties, and the development of novel N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 on immune cell signaling and function.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the condensation of 2-aminobenzothiophene with ethyl cyanoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-methylpiperidine-4-carboxylic acid chloride to yield TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various immune-related disorders, including autoimmune diseases, inflammatory disorders, and cancer. It has shown promising results in preclinical studies, demonstrating its ability to inhibit N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide signaling and modulate immune cell function.

properties

Product Name

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C18H25N3OS/c1-12-6-8-21(9-7-12)11-16(22)20-18-14(10-19)17-13(2)4-3-5-15(17)23-18/h12-13H,3-9,11H2,1-2H3,(H,20,22)

InChI Key

VXADJRVIHVUGGG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N

Origin of Product

United States

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